
(E)-3-(furan-2-yl)-N-mesitylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-mesitylacrylamide, also known as FMMA, is a synthetic compound with potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for various fields of study, including medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of (E)-3-(furan-2-yl)-N-mesitylacrylamide is not fully understood. However, studies have shown that it inhibits the activity of enzymes and receptors by binding to their active sites. In the case of acetylcholinesterase, (E)-3-(furan-2-yl)-N-mesitylacrylamide forms a covalent bond with the enzyme, leading to irreversible inhibition. This mechanism of action makes (E)-3-(furan-2-yl)-N-mesitylacrylamide a potent inhibitor of these enzymes and receptors.
Biochemical and Physiological Effects
(E)-3-(furan-2-yl)-N-mesitylacrylamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (E)-3-(furan-2-yl)-N-mesitylacrylamide inhibits the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. This effect may have implications for the treatment of Alzheimer's disease, where a decrease in acetylcholine levels is observed. (E)-3-(furan-2-yl)-N-mesitylacrylamide has also been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(furan-2-yl)-N-mesitylacrylamide has several advantages for lab experiments. Its simple synthesis method and high purity make it a reliable and consistent compound for research. (E)-3-(furan-2-yl)-N-mesitylacrylamide is also stable under different conditions, allowing for easy storage and handling. However, (E)-3-(furan-2-yl)-N-mesitylacrylamide has limitations in terms of its solubility and toxicity. It is sparingly soluble in water, making it difficult to work with in aqueous solutions. (E)-3-(furan-2-yl)-N-mesitylacrylamide has also been shown to exhibit toxicity in some cell lines, suggesting that caution should be taken when working with this compound.
Orientations Futures
Several future directions for the research of (E)-3-(furan-2-yl)-N-mesitylacrylamide can be identified. Firstly, the mechanism of action of (E)-3-(furan-2-yl)-N-mesitylacrylamide needs to be further elucidated to understand its inhibitory activity against different enzymes and receptors. Secondly, the potential therapeutic applications of (E)-3-(furan-2-yl)-N-mesitylacrylamide in different diseases need to be explored in more detail, particularly in animal models. Thirdly, the development of (E)-3-(furan-2-yl)-N-mesitylacrylamide analogs with improved solubility and lower toxicity can be pursued to enhance its potential as a drug candidate.
Conclusion
In conclusion, (E)-3-(furan-2-yl)-N-mesitylacrylamide is a promising compound for scientific research. Its unique chemical structure and properties make it a potential candidate for the development of new drugs. The synthesis method of (E)-3-(furan-2-yl)-N-mesitylacrylamide is relatively simple and efficient, making it a viable option for large-scale production. (E)-3-(furan-2-yl)-N-mesitylacrylamide exhibits inhibitory activity against several enzymes and receptors, making it a potential therapeutic agent for various diseases. However, caution should be taken when working with (E)-3-(furan-2-yl)-N-mesitylacrylamide due to its limited solubility and toxicity. Further research is needed to explore the potential therapeutic applications of (E)-3-(furan-2-yl)-N-mesitylacrylamide and to develop analogs with improved properties.
Méthodes De Synthèse
The synthesis of (E)-3-(furan-2-yl)-N-mesitylacrylamide involves the reaction between mesitylamine and furan-2-carboxylic acid, followed by the addition of acryloyl chloride. The resulting product is purified through column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry. The synthesis of (E)-3-(furan-2-yl)-N-mesitylacrylamide is relatively simple and efficient, making it a viable option for large-scale production.
Applications De Recherche Scientifique
(E)-3-(furan-2-yl)-N-mesitylacrylamide has shown potential as a lead compound for the development of new drugs. It exhibits inhibitory activity against several enzymes and receptors, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and adenosine A2A receptor. These enzymes and receptors play crucial roles in various diseases such as Alzheimer's, Parkinson's, and cancer. Therefore, (E)-3-(furan-2-yl)-N-mesitylacrylamide may have therapeutic applications in these diseases.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-9-12(2)16(13(3)10-11)17-15(18)7-6-14-5-4-8-19-14/h4-10H,1-3H3,(H,17,18)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMAATQPQQAMAU-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2386133.png)
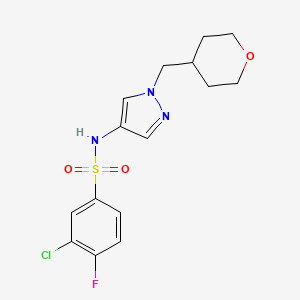
![1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B2386135.png)

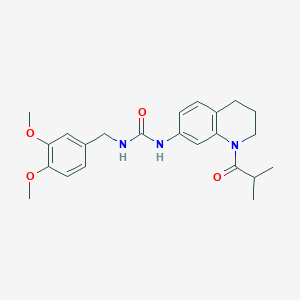
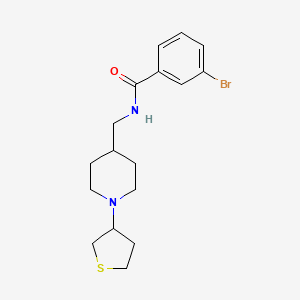

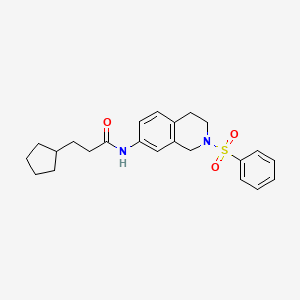

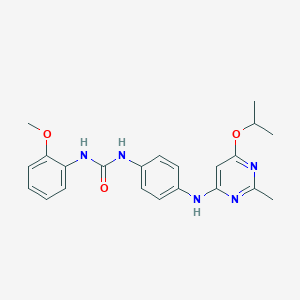
![3-[4-(Chloromethyl)phenyl]cyclobutan-1-one](/img/structure/B2386151.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2386155.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2386156.png)